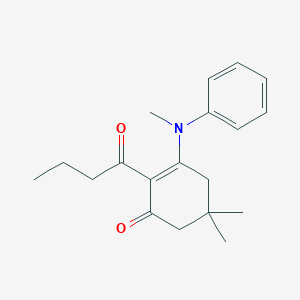![molecular formula C19H9F3N2OS2 B416323 14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one is a complex heterocyclic molecule It features a unique structure that includes a thiophene ring, a trifluoromethyl group, and a pyrido-thieno-isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling under specific conditions to form the desired isoquinolinone structure. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography and recrystallization, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinolinone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its analogs are studied for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials and devices.
Mechanism of Action
The mechanism of action of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar thiophene core and are used in organic electronics and materials science.
Pyrido[3,2-c]isoquinolinones: These compounds have a similar isoquinolinone core and are studied for their biological and medicinal properties.
Trifluoromethyl-substituted heterocycles: These compounds contain the trifluoromethyl group and are known for their enhanced chemical stability and biological activity.
Uniqueness
The uniqueness of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one lies in its combination of structural features. The presence of the thiophene ring, trifluoromethyl group, and isoquinolinone core imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H9F3N2OS2 |
|---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one |
InChI |
InChI=1S/C19H9F3N2OS2/c20-19(21,22)11-8-12(13-6-3-7-26-13)23-18-14(11)15-16(27-18)9-4-1-2-5-10(9)17(25)24-15/h1-8H,(H,24,25) |
InChI Key |
ROXPFBDGRVXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![{4-[(5-Nitropyridin-2-yl)oxy]benzylidene}propanedinitrile](/img/structure/B416242.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416251.png)



![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B416259.png)
![2-[2-(cyclohexylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B416260.png)

![[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B416264.png)
